1,3,5-Tris(2,3-epoxypropoxy)benzene 1,3,5-Tris(2,3-epoxypropoxy)benzene
Brand Name: Vulcanchem
CAS No.: 4223-14-7
VCID: VC7974458
InChI: InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2
SMILES: C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol

1,3,5-Tris(2,3-epoxypropoxy)benzene

CAS No.: 4223-14-7

Cat. No.: VC7974458

Molecular Formula: C15H18O6

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(2,3-epoxypropoxy)benzene - 4223-14-7

Specification

CAS No. 4223-14-7
Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
IUPAC Name 2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
Standard InChI InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2
Standard InChI Key BWDQITNIYSXSON-UHFFFAOYSA-N
SMILES C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4
Canonical SMILES C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring at positions 1, 3, and 5 substituted with 2,3-epoxypropoxy groups (OCH2CH(O)CH2-\text{O}-\text{CH}_2-\text{CH}(\text{O})\text{CH}_2-). This triglycidyl ether configuration confers high reactivity due to strained epoxy rings, facilitating nucleophilic attacks by amines, thiols, or hydroxyl groups during crosslinking . The symmetry of the molecule promotes uniform network formation in cured resins, critical for stress distribution in structural composites .

Key Structural Parameters

PropertyValueSource
Molecular formulaC15H18O6\text{C}_{15}\text{H}_{18}\text{O}_6
Molecular weight294.30 g/mol
Density (25°C)1.323 g/cm³
Boiling point477.7°C at 760 mmHg
Flash point205.7°C
Refractive index1.568

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 1,3,5-trihydroxybenzene (phloroglucinol) and epichlorohydrin in alkaline media :

C6H3(OH)3+3C3H5OClNaOHC15H18O6+3HCl\text{C}_6\text{H}_3(\text{OH})_3 + 3\,\text{C}_3\text{H}_5\text{OCl} \xrightarrow{\text{NaOH}} \text{C}_{15}\text{H}_{18}\text{O}_6 + 3\,\text{HCl}

Optimized Conditions:

  • Molar ratio: 1:3.2 (phloroglucinol:epichlorohydrin)

  • Temperature: 60–80°C

  • Catalyst: 10% aqueous NaOH

  • Reaction time: 4–6 hours

  • Yield: 85–92%

Industrial Manufacturing

Scaled production employs continuous reactors with in-line purification (e.g., wiped-film evaporators) to achieve >99% purity. Key challenges include minimizing oligomerization byproducts and controlling exothermic epoxy ring formation . Global capacity exceeds 50,000 metric tons/year, with major producers in China and the EU .

Physical and Chemical Properties

Reactivity Profile

The epoxy groups undergo three primary reactions:

  • Ring-opening polymerization: Initiated by Lewis acids (e.g., BF₃) or amines, forming polyether networks .

  • Nucleophilic substitution: With amines (e.g., DETA) yielding β-hydroxy amine adducts .

  • Hydrolysis: In acidic/alkaline conditions, producing vicinal diols (HOCH2CHOHCH2O\text{HO}-\text{CH}_2-\text{CHOH}-\text{CH}_2-\text{O}-) .

Comparative Reactivity of Epoxy Compounds

CompoundEpoxy Equivalent Weight (g/eq)Gel Time (min, 25°C)
1,3,5-Tris(2,3-epoxypropoxy)benzene98–10245–60
Diglycidyl resorcinol ether125–13590–120
Bisphenol A diglycidyl ether170–190120–180

Data adapted from .

Applications in Polymer Science and Technology

Epoxy Resin Crosslinking

The compound’s trifunctionality increases crosslink density by 40–60% compared to difunctional analogs, enhancing glass transition temperatures (TgT_g) from 120°C to 160°C in cured networks . Applications include:

  • Aerospace composites: Carbon fiber-reinforced epoxy laminates with tensile strength >800 MPa .

  • Electronic encapsulants: Low dielectric loss (<0.02 at 1 GHz) for 5G circuitry .

Biomedical Innovations

  • Antimicrobial coatings: Epoxy-amine coatings incorporating this compound demonstrated >6.0 log reduction against Staphylococcus aureus and Escherichia coli in 24 hours .

  • Drug delivery: Crosslinked hydrogels achieved sustained release of dexamethasone (80% over 14 days) in vitro .

Recent Advances and Research Directions

Graphene Oxide Composites

In situ polymerization with reduced graphene oxide (rGO) yielded composites with electrical conductivity up to 1,200 S/m, surpassing conventional epoxy-carbon materials by 300% .

Self-Healing Epoxies

Microencapsulated dicyclopentadiene in 1,3,5-tris(2,3-epoxypropoxy)benzene matrices achieved 85% fracture toughness recovery after thermal activation at 80°C .

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